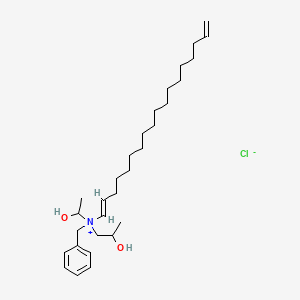![molecular formula C17H11BrFNO B14156594 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol CAS No. 575447-05-1](/img/structure/B14156594.png)
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions to yield the desired Schiff base .
Synthetic Route::- Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol in a 50 ml round-bottom flask.
- Add 4-bromo-2-fluoroaniline (0.01 mol) to the flask.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 4-5 hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Analyse Chemischer Reaktionen
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol undergoes various chemical reactions, including:
1. Substitution Reactions::- The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
- The hydroxyl group in the naphthalene ring can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide are typically used.
- The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions yield derivatives with different substituents on the aromatic ring.
- Oxidation reactions produce ketones.
- Reduction reactions result in the formation of amines.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol has several scientific research applications:
1. Organic Electronics::- The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties .
- Schiff bases, including this compound, are studied for their potential as antimicrobial, antifungal, and anticancer agents.
- The compound can act as a ligand, forming complexes with transition metals, which are studied for their catalytic and biological activities.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds and coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions contribute to the compound’s biological and electronic properties .
Vergleich Mit ähnlichen Verbindungen
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol can be compared with other Schiff bases and related compounds:
Similar Compounds::- 2-{(E)-[(4-nitrophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-chlorophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-1-ol
Eigenschaften
CAS-Nummer |
575447-05-1 |
|---|---|
Molekularformel |
C17H11BrFNO |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
2-[(4-bromo-2-fluorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11BrFNO/c18-13-7-8-16(15(19)9-13)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
InChI-Schlüssel |
MEEOLWVLIAVORZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=C(C=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


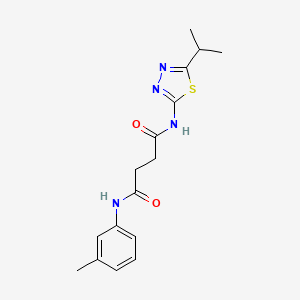
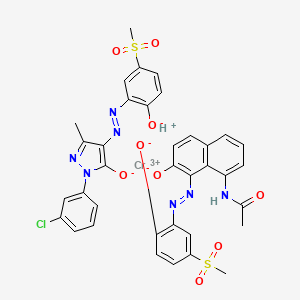

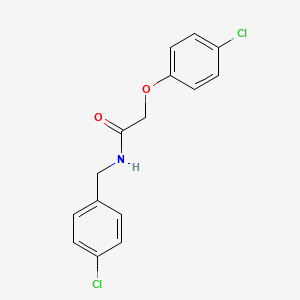

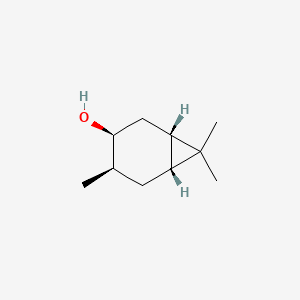
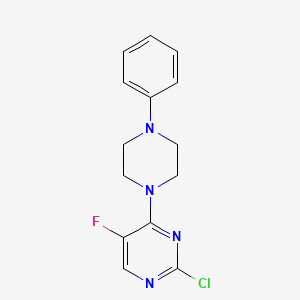
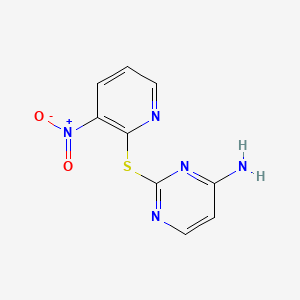
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
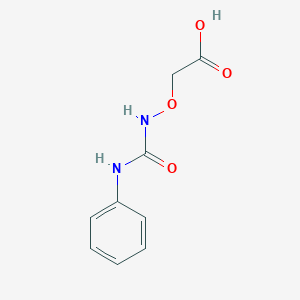
![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
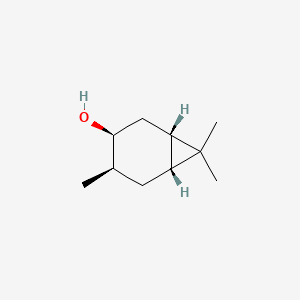
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
